5-(3-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(3-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478254-65-8
VCID: VC20188955
InChI: InChI=1S/C15H10ClFN4S/c16-12-6-3-5-10(8-12)14-19-20-15(22)21(14)18-9-11-4-1-2-7-13(11)17/h1-9H,(H,20,22)/b18-9+
SMILES:
Molecular Formula: C15H10ClFN4S
Molecular Weight: 332.8 g/mol

5-(3-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478254-65-8

Cat. No.: VC20188955

Molecular Formula: C15H10ClFN4S

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol - 478254-65-8

Specification

CAS No. 478254-65-8
Molecular Formula C15H10ClFN4S
Molecular Weight 332.8 g/mol
IUPAC Name 3-(3-chlorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H10ClFN4S/c16-12-6-3-5-10(8-12)14-19-20-15(22)21(14)18-9-11-4-1-2-7-13(11)17/h1-9H,(H,20,22)/b18-9+
Standard InChI Key WTLZHZYPJOIUFF-GIJQJNRQSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)F
Canonical SMILES C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. The triazole core is substituted at position 5 with a 3-chlorophenyl group and at position 4 with a 2-fluorobenzylideneamino moiety. The thiol (-SH) group at position 3 enhances its reactivity, enabling participation in hydrogen bonding and redox reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₀ClFN₄S
Molecular Weight332.8 g/mol
CAS Number478254-65-8
Hazard ClassificationH302, H315, H319, H335

The chlorophenyl group contributes electron-withdrawing effects, while the fluorobenzylidene moiety introduces steric hindrance and polar interactions, collectively influencing the compound’s solubility and binding affinity.

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a multi-step process starting with the condensation of 3-chlorophenyl hydrazine with carbon disulfide to form a thiosemicarbazide intermediate. Subsequent cyclization in ethanol under reflux yields the triazole-thiol precursor. The final step involves Schiff base formation between the amino group of the triazole and 2-fluorobenzaldehyde, catalyzed by acetic acid at room temperature .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiosemicarbazide formationCS₂, KOH, ethanol, 12 h reflux65–70
CyclizationHCl, ethanol, 24 h stirring75–80
Schiff base formation2-fluorobenzaldehyde, acetic acid, RT85–90

Optimization studies highlight ethanol as the preferred solvent due to its balance of polarity and boiling point, facilitating high yields (85–90%) without requiring inert atmospheres.

Biological Activities and Mechanisms

Antifungal and Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Candida albicans (MIC: 8 μg/mL) and Aspergillus niger (MIC: 16 μg/mL), surpassing fluconazole in biofilm inhibition assays. Its mechanism involves binding to fungal cytochrome P450-dependent lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse fume hoods

Storage recommendations include airtight containers at 2–8°C under nitrogen to prevent thiol oxidation.

Industrial and Pharmaceutical Applications

Drug Development

Structural analogs of this compound are under investigation as dual-acting agents for resistant infections. For example, replacing the 3-chlorophenyl group with a 4-fluorophenoxy moiety increased Staphylococcus aureus inhibition by 40% in preliminary trials.

Agricultural Chemistry

The fluorobenzylidene group confers photostability, making derivatives viable as fungicidal seed coatings. Field trials with wheat crops showed 95% suppression of Fusarium graminearum at 50 ppm concentrations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator